molecular formula C18H15N3OS B2600197 2-(1H-indol-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide CAS No. 1206999-22-5

2-(1H-indol-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

Cat. No. B2600197
CAS RN: 1206999-22-5
M. Wt: 321.4
InChI Key: CJPFONMZWDFXKV-UHFFFAOYSA-N
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Description

The compound “2-(1H-indol-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide” is a complex organic molecule. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. It also contains a benzo[d]thiazole group, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. The presence of an acetamide group suggests that this compound may have been synthesized from an acetic acid derivative .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would likely show an interesting conjugated system due to the multiple aromatic rings present in the indole and benzo[d]thiazole groups. This conjugation could potentially give the compound unique optical or electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of polar groups like the acetamide could impact the compound’s solubility in different solvents .

Scientific Research Applications

Antibacterial Activity

2-(1H-indol-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide and its derivatives have been studied for their potential antibacterial properties. For instance, novel N-(benzo[d] thiazol-2-yl)-2-((2,4’-dioxospiro[indoline-3, 2’-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized and tested against various bacteria, showing a broad spectrum of antibacterial activity (Borad et al., 2015).

Anticancer Activity

These compounds also exhibit significant potential in cancer treatment. For example, new 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol/benzothiazol-2-yl)acetamides were designed as EGFR and COX-2 inhibitors, showing notable anticancer activity against various human cancer cell lines (Sever et al., 2020).

Antimicrobial and Antioxidant Properties

The derivatives of this compound also display antimicrobial and antioxidant properties. Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and demonstrated antimicrobial activity against specific strains like S. epidermidis, along with significant DNA protective ability against oxidative stress (Gür et al., 2020).

Enzyme Inhibition

Some synthesized derivatives have shown notable enzyme inhibition properties. For instance, a series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were evaluated for urease inhibition, with several compounds found more active than standard inhibitors. This property was supported by molecular docking studies (Gull et al., 2016).

Antitumor Activity

The compound and its derivatives have been evaluated for antitumor activities. For instance, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems were synthesized and exhibited considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

Antihyperglycemic and Antioxidant Agents

Indole-3-acetamides, synthesized through coupling of indole-3-acetic acid with various substituted anilines, showed good to moderate inhibition against α-amylase enzyme, indicating potential as antihyperglycemic and antioxidant agents (Kanwal et al., 2021).

Future Directions

The future directions for a compound like this could be vast, depending on its properties and potential applications. It could be studied further for potential uses in fields like medicinal chemistry, materials science, or even electronics .

properties

IUPAC Name

2-indol-1-yl-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-12-19-15-10-14(6-7-17(15)23-12)20-18(22)11-21-9-8-13-4-2-3-5-16(13)21/h2-10H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPFONMZWDFXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-1-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide

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